molecular formula C30H36F12N12O10 B611010 SSM 3 trifluoroacetate CAS No. 922732-52-3

SSM 3 trifluoroacetate

Cat. No. B611010
CAS RN: 922732-52-3
M. Wt: 952.67
InChI Key: JYRRXGHBFAELIV-YAOLEPIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SSM 3 trifluoroacetate is a potent furin inhibitor with an EC50 of 54 nM . It is known to block furin-dependent cell surface processing of anthrax protective antigen-83 in vitro .


Molecular Structure Analysis

The molecular formula of SSM 3 trifluoroacetate is C22H32N12O2.4CF3CO2H . The InChI key is JYRRXGHBFAELIV-YAOLEPIASA-N . The compound has a molecular weight of 952.66 g/mol .


Physical And Chemical Properties Analysis

SSM 3 trifluoroacetate is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored at -20°C .

Scientific Research Applications

  • Semisolid metal (SSM) processing is a technology for metal forming using semisolid slurries, characterized by non-dendritic solid particles dispersed in a liquid matrix. This method has shown potential for producing metallic components with high integrity, improved mechanical properties, complex shape, and tight dimensional control (Fan, 2002).

  • Surface-segregated monolayers (SSMs) based on poly(3-alkylthiophene)s with semifluoroalkyl groups have been used in organic photovoltaic devices. The molecular design of these SSMs can significantly impact the energy structure at the interface, morphology, and molecular orientations in bulk heterojunction films (Wang et al., 2018).

  • Trifluoroacetic acid and its anhydride, related to trifluoroacetate, have been explored for scalable trifluoromethylation methodologies. Despite the high oxidation potential of trifluoroacetate, strategies using trifluoroacetic anhydride for trifluoromethylation have been developed (Beatty et al., 2015).

  • Carbon nanotube (CNT) electrodes, consisting of vertically aligned CNT arrays grown on stainless steel mesh (SSM), have been prepared for electrochemical treatment of chromium-containing wastewater. This design increases the electrochemical surface area, enhancing CrVI reduction (Wang & Na, 2014).

  • Trifluoroacetylsulfenyl trifluoroacetate, a compound with a symmetrically substituted S-O bond, has been synthesized and studied for its spectroscopic characterization and quantum chemical calculations. It has a skew structure and exhibits unique conformational properties (Ulic et al., 2002).

  • Palladium–copper catalysts prepared using a sacrificial support method (SSM) have shown significant activity in the electrooxidation of 2-propanol, demonstrating high mass activity and surface area (Serov et al., 2012).

  • Surface modification of stainless steel mesh (SSM) for use as high-performance anodes in microbial fuel cells has been explored. Modifications like acid etching and binder-free carbon black coating significantly improved microbial bioelectrocatalytic activity (Peng et al., 2016).

  • Iron(III) trifluoroacetate was used as an efficient catalyst for the nucleophilic ring opening of epoxides, alcoholysis, hydrolysis, and acetolysis. It also catalyzed the addition of chloride, bromide, iodide, and nitrate ions to epoxides efficiently (Iranpoor & Adibi, 2000).

Mechanism of Action

SSM 3 trifluoroacetate acts as a potent furin inhibitor . It blocks the furin-dependent cell surface processing of anthrax protective antigen-83 in vitro .

properties

IUPAC Name

2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)/t15-,16+,17-,18+;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRRXGHBFAELIV-YAOLEPIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C[C@@H]([C@H]1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36F12N12O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

952.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SSM 3 trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.